molecular formula C21H26N2O3 B3442777 1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide

1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide

Cat. No.: B3442777
M. Wt: 354.4 g/mol
InChI Key: NPYGPPZSGLLKER-UHFFFAOYSA-N
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Description

1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzoyl group and a hydroxycyclohexyl ethynyl moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1-(2-ethoxyethyl)piperidin-4-one with ethynylcyclohexanol, leading to the formation of a glycol. This glycol undergoes hydration to yield a mixture of spirocyclic compounds with a carbonyl group at various positions in the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action for 1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxycyclohexyl and benzoyl moieties may play a role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-19(24)17-9-14-23(15-10-17)20(25)18-6-4-16(5-7-18)8-13-21(26)11-2-1-3-12-21/h4-7,17,26H,1-3,9-12,14-15H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGPPZSGLLKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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